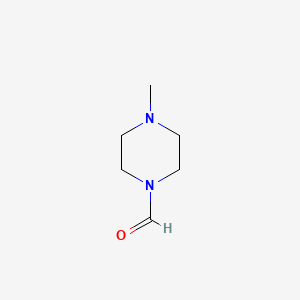1-Formyl-4-methylpiperazine
CAS No.: 7556-55-0
Cat. No.: VC2344195
Molecular Formula: C6H12N2O
Molecular Weight: 128.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7556-55-0 |
|---|---|
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17 g/mol |
| IUPAC Name | 4-methylpiperazine-1-carbaldehyde |
| Standard InChI | InChI=1S/C6H12N2O/c1-7-2-4-8(6-9)5-3-7/h6H,2-5H2,1H3 |
| Standard InChI Key | JQTMGOLZSBTZMS-UHFFFAOYSA-N |
| SMILES | CN1CCN(CC1)C=O |
| Canonical SMILES | CN1CCN(CC1)C=O |
Introduction
Chemical Identity and Structure
1-Formyl-4-methylpiperazine is a heterocyclic organic compound containing a piperazine ring with two differentially functionalized nitrogen atoms. The compound features a six-membered ring with two nitrogen atoms at positions 1 and 4, where position 1 carries a formyl (aldehyde) group and position 4 bears a methyl substituent.
Basic Chemical Information
The compound is identified by several key parameters that establish its unique chemical identity:
| Parameter | Value |
|---|---|
| CAS Registry Number | 7556-55-0 |
| Molecular Formula | C6H12N2O |
| Molecular Weight | 128.17-128.18 g/mol |
| IUPAC Name | 4-methylpiperazine-1-carbaldehyde |
| MDL Number | MFCD00085930 |
| InChIKey | JQTMGOLZSBTZMS-UHFFFAOYSA-N |
| PubChem CID | 3269221 |
| ChEBI | CHEBI:44477 |
This organic compound is also known by several synonyms including N-methyl-N'-formylpiperazine, 4-methylpiperazin-1-yl methanone, and 4-methyl-1-piperazinyl-methanone .
Structural Representations
The molecular structure can be represented in multiple chemical notations:
| Notation Type | Representation |
|---|---|
| SMILES | CN1CCN(CC1)C=O |
| InChI | InChI=1S/C6H12N2O/c1-7-2-4-8(6-9)5-3-7/h6H,2-5H2,1H3 |
The structure consists of a piperazine ring with two nitrogen atoms in a six-membered ring. The nitrogen at position 1 is connected to a formyl group (C=O), while the nitrogen at position 4 is bonded to a methyl group (CH3) .
Physical Properties
1-Formyl-4-methylpiperazine possesses specific physical characteristics that determine its behavior under various conditions, which are essential for its handling, storage, and application in synthesis processes.
Thermodynamic and Physical Constants
| Property | Value |
|---|---|
| Boiling Point | 236-238°C |
| Density | 1.113±0.06 g/cm³ (Predicted) |
| Refractive Index | 1.4910 |
| Flash Point | >110°C (230°F) |
| pKa | 6.74±0.10 (Predicted) |
| BRN | 113020 |
These properties indicate that 1-Formyl-4-methylpiperazine is a stable compound with a relatively high boiling point, suggesting strong intermolecular forces likely due to the polar formyl group .
Spectroscopic Properties
Mass spectrometry coupled with ion mobility spectrometry provides valuable collision cross-section (CCS) data for this compound, which aids in its analytical identification and characterization:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]+ | 129.10224 | 127.5 |
| [M+Na]+ | 151.08418 | 138.8 |
| [M+NH4]+ | 146.12878 | 135.5 |
| [M+K]+ | 167.05812 | 133.0 |
| [M-H]- | 127.08768 | 128.0 |
| [M+Na-2H]- | 149.06963 | 132.5 |
| [M]+ | 128.09441 | 129.0 |
| [M]- | 128.09551 | 129.0 |
These collision cross-section values are particularly significant for analytical chemistry applications, providing a fingerprint for compound identification in complex mixtures .
Synthesis Methods
The synthesis of 1-Formyl-4-methylpiperazine can proceed through several routes, with significant industrial and laboratory applications.
Synthesis via 1-Chloroformyl-4-methylpiperazine
A key precursor in the synthesis of 1-Formyl-4-methylpiperazine is 1-chloroformyl-4-methylpiperazine hydrochloride. According to patent literature, this precursor can be synthesized by reacting N-methylpiperazine with bis(trichloromethyl) carbonate in an organic solvent:
"The chemical synthesis process of 1-chloroformyl-4-methylpiperazine hydrochloride is characterized in that with N-methyl piperazine and bis(trichloromethyl) carbonic ethers being the raw material reacts and gets in organic solvent, its molar ratio is N-methyl piperazine: bis(trichloromethyl) carbonic ether is 1: 0.30~1.0" .
The reaction typically occurs at temperatures between 15-150°C with reaction times of 1-10 hours. Various organic solvents can be employed, including benzene, toluene, xylene, chlorobenzene, dichlorobenzene, hexane, cyclohexane, ether, diisopropyl ether, dibutyl ether, dioxane, tetrahydrofuran, ethyl acetate, methylene chloride, chloroform, and ethylene dichloride .
Derivative Synthesis Applications
1-Formyl-4-methylpiperazine serves as an important intermediate in the synthesis of more complex molecules. One such application is in the production of di(4-methylpiperazin-1-yl) methanone, where 1-chloroformyl-4-methylpiperazine hydrochloride reacts with N-methylpiperazine:
"Step 1, dissolving 1-chloroformyl-4-methylpiperazine hydrochloride in an organic solvent, adding triethylamine, slowly adding N-methylpiperazine, and reacting completely to obtain a reaction solution" .
This synthetic process typically employs tetrahydrofuran, dichloromethane, or acetonitrile as solvents, with the organic solvent volume typically 4-6 times the weight of the 1-chloroformyl-4-methylpiperazine hydrochloride .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume